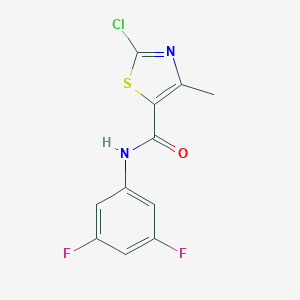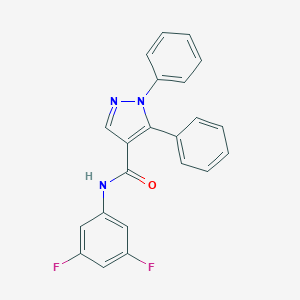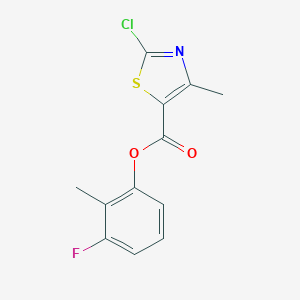![molecular formula C25H24N4O3S B287449 ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287449.png)
ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrazole carboxylates and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has been found to have significant biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This compound has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate in lab experiments is its ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound may also be useful in the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate. One direction is the investigation of its potential use in combination with other compounds for cancer treatment. Another direction is the study of its potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate involves the reaction of 3,4-dimethylphenol, 2-chloro-6-(methylthio)pyrimidine-4-carbaldehyde, phenylhydrazine, and ethyl 4-chloroacetoacetate. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified using various techniques.
Applications De Recherche Scientifique
Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential use in scientific research. It has been found to have significant effects on various biological processes, including cell proliferation, apoptosis, and inflammation. This compound has also been investigated for its potential use in cancer treatment and as an anti-inflammatory agent.
Propriétés
Nom du produit |
ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate |
|---|---|
Formule moléculaire |
C25H24N4O3S |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
ethyl 1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-5-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C25H24N4O3S/c1-5-31-24(30)20-15-26-29(23(20)18-9-7-6-8-10-18)21-14-22(28-25(27-21)33-4)32-19-12-11-16(2)17(3)13-19/h6-15H,5H2,1-4H3 |
Clé InChI |
IRPHFDYSDSJJBV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)SC)OC3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)SC)OC3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















